molecular formula C20H16O3 B6326587 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid CAS No. 893736-35-1

2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B6326587
CAS No.: 893736-35-1
M. Wt: 304.3 g/mol
InChI Key: UBLGWDLMXZLHFB-UHFFFAOYSA-N
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Description

2’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C20H16O3 It is a derivative of biphenyl, where a benzyloxy group is attached to one of the phenyl rings, and a carboxylic acid group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used for reduction reactions.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Benzylic alcohols or ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Mechanism of Action

The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the benzyloxy and carboxylic acid groups on the biphenyl scaffold. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-20(22)17-12-10-16(11-13-17)18-8-4-5-9-19(18)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLGWDLMXZLHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602443
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893736-35-1
Record name 2′-(Phenylmethoxy)[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893736-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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